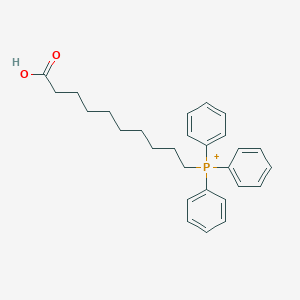

AP219

描述

Structure

3D Structure

属性

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AP21967: A Technical Guide to a Key Chemical Inducer of Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). A derivative of rapamycin, AP21967 has been engineered to possess a "bump" that prevents it from binding to the wild-type FKBP-rapamycin binding (FRB) domain of mTOR, thus mitigating the immunosuppressive effects associated with rapamycin. Instead, it selectively binds to proteins engineered to contain specific dimerization domains, such as DmrA and DmrC, or the human FK506-binding protein (FKBP) and a mutated version of the FRB domain (e.g., T2098L). This targeted binding induces the heterodimerization of the tagged proteins, enabling precise control over a wide range of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AP21967, complete with experimental protocols and pathway diagrams to facilitate its use in research and drug development.

Chemical Structure and Properties

AP21967, also known as A/C Heterodimerizer, is a crucial tool in chemical genetics and synthetic biology.[1] Its ability to induce protein dimerization offers researchers a method to conditionally control protein function, localization, and signaling pathway activation.

Chemical Structure:

The precise chemical structure of AP21967 is that of a rapamycin analog. It is systematically named C16-(S)-7-methylindolerapamycin.

Chemical and Physical Properties:

A summary of the key quantitative data for AP21967 is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C59H88N2O12 | PubChem |

| Molecular Weight | 1017.3 g/mol | PubChem |

| Appearance | White to off-white solid | Vendor Information |

| Solubility | Soluble in DMSO and ethanol | Vendor Information |

| Storage | Store at -20°C | Vendor Information |

Mechanism of Action: Induced Dimerization

AP21967 functions by bridging two engineered protein domains, thereby inducing their dimerization. This mechanism is central to its application in controlling cellular events.

dot

Figure 1: Mechanism of AP21967-induced heterodimerization.

The most common system utilizing AP21967 involves the FKBP and a mutated FRB domain. In this system, a protein of interest is fused to FKBP, and another protein or a signaling domain is fused to a mutated FRB domain (FRB*). The mutation in the FRB domain creates a "hole" that accommodates the "bump" on AP21967, allowing for high-affinity binding. In the absence of AP21967, the two fusion proteins remain separate. Upon addition of AP21967, it binds to both FKBP and the mutated FRB, bringing the two fusion proteins into close proximity and effectively activating the desired cellular event. A similar principle applies to the DmrA and DmrC dimerization domains.

Signaling Pathways Modulated by AP21967

The versatility of AP21967 allows for the conditional activation of a multitude of signaling pathways. By fusing key signaling proteins to the dimerization domains, researchers can control pathways involved in cell growth, proliferation, apoptosis, and gene expression.

dot

Figure 2: Generalized signaling pathway activated by AP21967.

A prominent example is the controlled activation of receptor tyrosine kinases (RTKs). By fusing the intracellular signaling domains of an RTK to FKBP and FRB*, the addition of AP21967 can induce their dimerization and subsequent autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways.

Experimental Protocols

The following are generalized protocols for the use of AP21967 in both in vitro and in vivo settings. It is recommended to optimize concentrations and incubation times for specific experimental systems.

In Vitro Protocol: Chemical-Induced Dimerization in Cell Culture

This protocol outlines the steps for inducing protein dimerization in cultured mammalian cells.

Materials:

-

Mammalian cells expressing the FKBP and FRB* fusion constructs

-

Complete cell culture medium

-

AP21967 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Appropriate reagents for downstream analysis (e.g., lysis buffer, antibodies)

Procedure:

-

Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

-

Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration range is 0.05 nM to 500 nM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the AP21967 working solution.

-

Incubation: Incubate the cells for the desired period. The time required for a response will vary depending on the specific cellular process being investigated.

-

Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired analysis, such as western blotting to detect protein phosphorylation, immunoprecipitation to confirm dimerization, or microscopy to observe changes in protein localization.

dot

References

Understanding Chemically Induced Dimerization with AP21967: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization (CID) is a powerful technology that offers precise temporal and spatial control over cellular processes. By using a small, cell-permeable molecule to induce the association of two proteins that would not otherwise interact, researchers can manipulate a wide array of cellular functions, from signal transduction and gene expression to protein localization and enzyme activity. This guide provides a comprehensive technical overview of a widely used CID system based on the synthetic dimerizer AP21967, the FK506-binding protein (FKBP), and a mutant form of the FKBP-rapamycin binding (FRB) domain of mTOR.

AP21967 is a synthetic analog of rapamycin designed to specifically induce the heterodimerization of proteins fused to FKBP and a mutated FRB domain, commonly the T2098L mutant (FRBT2098L).[1][2] A key advantage of AP21967 over rapamycin is its significantly reduced affinity for the endogenous mTOR kinase, thereby minimizing off-target effects and cellular toxicity.[3] This specificity makes the AP21967 system a robust and reliable tool for a multitude of applications in basic research and drug development.[4]

This guide will delve into the core principles of AP21967-mediated CID, present key quantitative data, provide detailed experimental protocols for its implementation, and illustrate relevant signaling pathways and workflows using diagrams.

Core Principles of AP21967-Induced Dimerization

The AP21967-based CID system relies on three components:

-

FKBP (FK506-Binding Protein): A ubiquitously expressed cellular protein that binds to rapamycin and its analogs. In the context of CID, a protein of interest (Protein A) is genetically fused to FKBP.

-

FRBT2098L (mutant FKBP-Rapamycin Binding domain): A mutated version of the FRB domain of mTOR. The T2098L mutation creates a "hole" in the binding pocket, which is accommodated by a corresponding "bump" on the AP21967 molecule, ensuring specific binding while preventing interaction with wild-type FRB.[3] A second protein of interest (Protein B) is fused to this mutant FRB domain.

-

AP21967: A cell-permeable synthetic ligand that acts as a molecular bridge, binding simultaneously to FKBP and FRBT2098L to form a stable ternary complex.[1]

In the absence of AP21967, the two fusion proteins, Protein A-FKBP and Protein B-FRBT2098L, remain separate and inactive. Upon addition of AP21967, it diffuses across the cell membrane and binds to both FKBP and FRBT2098L, bringing the two fusion proteins into close proximity and thereby activating the desired cellular event.

Quantitative Data

The following tables summarize key quantitative parameters associated with the AP21967 CID system.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| Rapamycin to FKBP-FRBT2098L complex | 0.3 - 0.6 nM | [5] |

| Effective Concentrations | ||

| In Vitro | 0.05 - 500 nM | [6] |

| In Vivo (mice) | up to 30 mg/kg | [6] |

| Kinetics | ||

| Rate constant of AP21967-induced translocation | ~0.011 s-1 | [7] |

| Peak BMP2 levels post-injection (in vivo) | within 24 hours | [8] |

| Decline to undetectable levels (in vivo) | 8 - 10 days | [8] |

| Application | Cell Type | AP21967 Concentration | Observed Effect | Reference |

| Induction of Gene Expression | Fibroblasts (in vivo) | 1 mg/kg (alternate days) | Ectopic bone formation | [8] |

| T-cell Proliferation | Primary human CD4+ T cells | 100 nM | Dose-dependent cellular expansion | [1] |

| Induction of c-kit Signaling | Ba/F3 cells | up to 500 nM | AP21967-dependent proliferation | [9] |

| Inhibition of Cell Proliferation | IGROV-1 cells | up to 10 µM | 33% reduction in cell proliferation | [10] |

Experimental Protocols

General Cell Culture and AP21967 Treatment

This protocol provides a general guideline for treating adherent mammalian cells with AP21967 to induce dimerization.

Materials:

-

Mammalian cell line co-expressing FKBP and FRBT2098L fusion proteins.

-

Complete cell culture medium.

-

AP21967 stock solution (e.g., 1 mM in ethanol or DMSO).

-

Phosphate-buffered saline (PBS).

-

6-well tissue culture plates.

Procedure:

-

Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. For HEK293T cells, this is typically around 2 x 106 cells per well.[11]

-

Cell Growth: Culture the cells overnight in a 37°C incubator with 5% CO2.

-

Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[10]

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of AP21967. For control wells, use medium with the same concentration of the vehicle (ethanol or DMSO).

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific downstream application being studied. For signaling events, this can be as short as a few minutes, while for gene expression or proliferation assays, it may be several hours to days.[9]

-

Analysis: After incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, fixation for immunofluorescence, or cell counting for proliferation assays.

In Vivo Administration of AP21967 in Mice

This protocol is a general guideline for the intraperitoneal (i.p.) injection of AP21967 in mice to induce dimerization in a syngeneic tumor model.

Materials:

-

Mice bearing tumors derived from cells expressing the FKBP/FRBT2098L system.

-

AP21967.

-

Vehicle solution (e.g., a mixture of N,N-dimethylacetamide, polyoxyethylene glycol, and water).[8]

-

Sterile syringes and needles.

Procedure:

-

Preparation of AP21967 Dosing Solution: Dissolve AP21967 in the vehicle to the desired concentration (e.g., 1 mg/kg). The final volume for injection should be appropriate for the size of the mouse (typically 100-200 µL).

-

Animal Handling: Handle the mice according to approved animal care and use protocols.

-

Injection: Administer the AP21967 solution via intraperitoneal injection. For long-term studies, injections can be repeated as needed (e.g., every other day).[8]

-

Monitoring: Monitor the animals for any adverse effects and for the desired biological outcome (e.g., tumor growth inhibition, reporter gene expression).

-

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blotting, or measurement of reporter gene activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iDimerize systems citations [takarabio.com]

- 5. rcsb.org [rcsb.org]

- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 7. An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the AP21967 Principle of Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the AP21967-mediated protein dimerization system, a powerful tool for inducing and controlling protein-protein interactions in living cells and organisms. AP21967 is a synthetic, cell-permeable ligand that rapidly and reversibly triggers the heterodimerization of proteins engineered to contain specific dimerization domains.

Core Principle of AP21967-Induced Dimerization

The AP21967 system is a chemically induced dimerization (CID) technology that relies on the high-affinity interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of the mTOR kinase. AP21967 is a rationally designed analog of rapamycin that has been modified to prevent it from binding to the endogenous mTOR kinase, thereby avoiding off-target effects and immunosuppression.[1] This specificity is achieved through a "bump-and-hole" strategy, where a bulky substituent on AP21967 (the "bump") prevents its binding to the wild-type FRB domain, while a corresponding mutation in the engineered FRB domain (the "hole"), typically a T2098L mutation, accommodates this substituent.[1]

The principle involves fusing the protein of interest "A" to an FKBP variant and the protein of interest "B" to the mutated FRB domain (FRB T2098L). In the absence of AP21967, proteins A and B remain separate. Upon addition of AP21967, the ligand bridges the FKBP and FRB T2098L domains, inducing the dimerization of proteins A and B.[2] This dimerization can be used to trigger a variety of cellular events, such as the activation of signaling pathways, the reconstitution of enzyme activity, or the regulation of gene expression.[3][4]

An alternative system utilizes the DmrA (an FKBP variant) and DmrC (an FRB variant) domains, which are also brought together by the A/C Heterodimerizer, a ligand identical to AP21967.[3][5][6][7]

Mechanism of AP21967-Induced Heterodimerization

Caption: Schematic of AP21967-induced protein heterodimerization.

Quantitative Data

| Parameter | Value | System | Reference |

| Binding Affinity (Kd) | |||

| Rapamycin to FRB | 26 ± 0.8 µM | In vitro | [5] |

| FKBP12-Rapamycin complex to FRB | 12 ± 0.8 nM | In vitro | [5] |

| In Vitro Concentration Range | |||

| AP21967 (A/C Heterodimerizer) | 0.05 nM – 500 nM | General in vitro use | [6] |

| In Vivo Dosage | |||

| AP21967 (A/C Heterodimerizer) in mice | Up to 30 mg/kg | In vivo studies | [6] |

| Rapamycin (for comparison) in mice | 1.5 - 8 mg/kg (IP) | In vivo studies | [8] |

| Cell Line | AP21967 Concentration | Effect | Reference |

| IGROV-1 | Up to 1000 ng/mL | 33% reduction in cell proliferation | |

| NIH3T3 | Up to 1000 ng/mL | 22% reduction in cell proliferation | |

| Engineered CD4+ T cells | 100 nM | Robust enrichment and expansion | [9] |

Experimental Protocols

I. AP21967-Inducible Cell Proliferation Assay

This protocol describes how to assess the effect of AP21967-induced dimerization on cell proliferation, for instance, by dimerizing a chimeric receptor that activates a mitogenic signaling pathway.

Materials:

-

Mammalian cell line (e.g., Ba/F3) dependent on a cytokine for proliferation.

-

Expression vectors for Protein A-FKBP and Protein B-FRB(T2098L) fusions.

-

AP21967 (A/C Heterodimerizer).

-

Cell culture medium and supplements.

-

Reagents for cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®).

-

Phosphate-buffered saline (PBS).

-

Fetal bovine serum (FBS).

Procedure:

-

Cell Line Transduction: Co-transduce the target cell line with the expression vectors for the two fusion proteins. Select for stable expression if required.

-

Cell Seeding: Wash the cells to remove any residual growth factors and resuspend in a medium without the survival cytokine. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[2]

-

AP21967 Stimulation: Add AP21967 to the wells at various concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle-only control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 6 days, depending on the cell line's doubling time.[2]

-

Proliferation Assessment: At the end of the incubation period, measure cell viability and proliferation using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability/proliferation signal against the concentration of AP21967 to generate a dose-response curve.

Workflow for AP21967-Inducible Cell Proliferation Assay

Caption: Workflow for an AP21967-inducible cell proliferation assay.

II. AP21967-Inducible Gene Expression using a Luciferase Reporter

This protocol outlines a method to quantify the activity of a transcription factor that is activated upon dimerization induced by AP21967.

Materials:

-

Mammalian cell line (e.g., HEK293).

-

Expression vector for a DNA-binding domain fused to FKBP (DBD-FKBP).

-

Expression vector for a transcriptional activation domain fused to FRB(T2098L) (AD-FRB(T2098L)).

-

Reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the DBD.

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

AP21967.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

Procedure:

-

Cell Transfection: Co-transfect the host cell line with the DBD-FKBP, AD-FRB(T2098L), luciferase reporter, and normalization control plasmids.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

AP21967 Induction: Add AP21967 at various concentrations to the cell culture medium. Include a vehicle-only control.

-

Incubation: Incubate the cells for 16-24 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the AP21967 concentration to determine the dose-response relationship.[10]

Workflow for AP21967-Inducible Luciferase Reporter Assay

Caption: Workflow for an AP21967-inducible luciferase reporter assay.

Signaling Pathway Visualizations

The AP21967 system is a versatile tool for dissecting complex signaling pathways by allowing for the acute and specific activation of chosen pathway components.

Inducible Activation of the Ras/Raf/MEK/ERK Pathway

This diagram illustrates how AP21967 can be used to artificially activate the MAPK/ERK signaling cascade by inducing the dimerization of a membrane-targeted Raf kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iDimerize Inducible Heterodimer System [takarabio.com]

- 4. researchgate.net [researchgate.net]

- 5. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 7. 다카라코리아바이오메디칼 [takara.co.kr]

- 8. benchchem.com [benchchem.com]

- 9. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

AP21967 vs. Rapamycin: A Technical Deep Dive for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between AP21967 and its parent compound, rapamycin, is critical for experimental design and interpretation. This guide provides an in-depth technical comparison, focusing on their core mechanisms, quantitative differences, and applications.

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a well-established mTOR inhibitor with potent immunosuppressive and anti-proliferative properties.[1][2] AP21967 is a synthetic analog of rapamycin, developed as a chemical inducer of dimerization (CID), a powerful tool in chemical genetics and synthetic biology.[3][4] While structurally related, their intended functions and biological activities diverge significantly. This guide will dissect these differences, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition vs. Induction

The fundamental difference between rapamycin and AP21967 lies in their primary molecular function. Rapamycin acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, and metabolism.[1][5] It achieves this by forming a high-affinity ternary complex with the FK506-binding protein (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR.[6][7] This complex formation allosterically inhibits mTOR complex 1 (mTORC1), and with chronic exposure, can also disrupt the assembly of mTOR complex 2 (mTORC2).[1][8]

AP21967, by contrast, is engineered to be a biologically "silent" dimerizer.[9] It is a "bumped" rapamycin analog, featuring a bulky substituent that sterically hinders its binding to the wild-type FRB domain of endogenous mTOR.[10] This modification dramatically reduces its mTOR inhibitory and immunosuppressive activity.[11] Its utility arises when used in concert with a reciprocally "holed" or mutated FRB domain (e.g., T2098L or a triple mutant K2095P/T2098L/W2101F).[9][12][13] In systems where a protein of interest is fused to this mutated FRB domain and another protein is fused to FKBP12, AP21967 can efficiently induce their heterodimerization without perturbing endogenous mTOR signaling.[14][15]

Quantitative Comparison

The following tables summarize the key quantitative differences between rapamycin and AP21967 based on available data.

| Parameter | Rapamycin | AP21967 | Reference(s) |

| Primary Function | mTOR Inhibitor | Chemical Inducer of Dimerization (CID) | [1][3] |

| Target | Endogenous mTOR (via FKBP12) | Engineered, mutated FRB domains (via FKBP12) | [10][16] |

| Binding Affinity (Kd) | |||

| FKBP12 | ~0.2 nM | Not explicitly stated, but binds FKBP12 | [6] |

| FRB (wild-type) | ~26 µM (alone); ~12 nM (with FKBP12) | Binds poorly to wild-type FRB | [6][10] |

| mTOR Inhibition (IC50) | ~0.1 nM | ~10 nM | [9] |

| Immunosuppressive Activity | High | Less than one-thousandth of rapamycin | [11] |

Signaling Pathways

The interaction of rapamycin and AP21967 with their respective targets initiates distinct signaling cascades.

Caption: Rapamycin-induced inhibition of the mTORC1 signaling pathway.

Caption: AP21967-induced heterodimerization of fusion proteins.

Experimental Protocols

mTOR Kinase Assay for IC50 Determination

This protocol is based on the methodology described for determining the inhibitory concentration of rapamycin and its analogs on mTOR kinase activity.[9]

Objective: To quantify the inhibition of mTOR kinase activity by rapamycin and AP21967 by measuring the phosphorylation of a downstream target, p70 S6 kinase (p70S6K).

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Rapamycin (stock solution in DMSO)

-

AP21967 (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: Phospho-p70 S6 Kinase (Thr389) antibody

-

Primary antibody: GAPDH (or other loading control) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 cells in 12-well plates at a density of 2-2.5 x 10^5 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Serum-starve the cells for 24 hours in DMEM without FBS to reduce basal mTOR activity.

-

Treat the cells with a range of concentrations of rapamycin (e.g., 0.05-50 nM) or AP21967 (e.g., 0.5-500 nM) for 15 minutes at 37°C. Include a mock-treated (DMSO vehicle) control.

-

Stimulate mTOR kinase activity by adding FBS to a final concentration of 20% for 30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in an appropriate volume of ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoblotting:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-p70S6K and the loading control using densitometry software.

-

Normalize the phospho-p70S6K signal to the loading control signal for each sample.

-

Plot the normalized signal as a percentage of the mock-treated control against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration at which 50% of the kinase activity is inhibited, by fitting the data to a dose-response curve.

-

Caption: Workflow for mTOR Kinase Inhibition Assay.

Conclusion

References

- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 4. iDimerize Inducible Heterodimer System [takarabio.com]

- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FKBP12_Rapamycin [collab.its.virginia.edu]

- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SynBioHub [synbiohub.org]

- 14. takara.co.kr [takara.co.kr]

- 15. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the iDimerize System Utilizing AP21967

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iDimerize inducible dimerization system is a powerful tool for the real-time control of protein-protein interactions within living cells. This technology, utilizing the synthetic ligand AP21967, allows for the conditional regulation of a multitude of cellular processes, including signal transduction, gene expression, and protein localization. This guide provides a comprehensive technical overview of the iDimerize system, detailing its core mechanism, presenting key quantitative data, and offering detailed experimental protocols for its successful implementation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of the system's logic and application.

Introduction to the iDimerize System

The iDimerize system is a chemically induced dimerization (CID) technology that provides temporal and dose-dependent control over the association of two engineered proteins.[1][2] The system relies on two key components: fusion proteins containing specific dimerization domains (DmrA and DmrC) and a cell-permeant, synthetic dimerizer ligand, AP21967.[2][3] In the absence of AP21967, the fusion proteins remain monomeric and inactive. Upon addition of AP21967, the ligand bridges the DmrA and DmrC domains, inducing the formation of a heterodimeric complex and thereby activating the desired cellular event.[2][3]

The DmrA domain is derived from the human FK506-binding protein (FKBP12), and the DmrC domain is a mutant version of the FKBP-rapamycin binding (FRB) domain of mTOR.[1][4] AP21967 is a synthetic analog of rapamycin that has been modified to reduce its affinity for endogenous mTOR, thus minimizing off-target effects.[1][5]

Mechanism of Action

The core principle of the iDimerize system is the AP21967-mediated heterodimerization of two distinct proteins of interest (POIs), each fused to a Dmr domain. The workflow is as follows:

-

Construct Generation: Two separate expression vectors are engineered. The first encodes POI-1 fused to the DmrA domain, and the second encodes POI-2 fused to the DmrC domain.

-

Transfection: These constructs are co-transfected into the target cells.

-

Induction: The addition of the cell-permeable AP21967 ligand induces the non-covalent association of the DmrA and DmrC domains, bringing POI-1 and POI-2 into close proximity.[2]

-

Downstream Effects: This induced proximity can trigger a variety of cellular events, depending on the nature of the POIs. Examples include the activation of a signaling cascade, the reconstitution of a split enzyme, or the initiation of transcription.

Quantitative Data

The efficiency and specificity of the iDimerize system are underpinned by the binding affinities of its components and the dose-dependent nature of the AP21967 inducer.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| FKBP-rapamycin-FRB complex | 12 ± 0.8 nM | [6] |

| Rapamycin to FRB | 26 ± 0.8 µM | [6] |

| AP21967 Recommended Concentrations | ||

| In vitro cell culture | 0.05 nM – 500 nM | [7] |

| In vivo (mice) | Up to 30 mg/kg | [7] |

| Regulated Transcription System | ||

| Half-maximal induction (SEAP reporter) | ~2 nM AP21967 | [8] |

| Optimal induction range | 0.1 nM - 500 nM | [8][9] |

Key Experimental Protocols

Cell Culture and Transfection

This protocol provides a general guideline for the transient transfection of mammalian cells with iDimerize constructs. Optimization for specific cell lines is recommended.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 3000 or similar)

-

iDimerize expression plasmids (POI-1-DmrA and POI-2-DmrC)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate. Ensure cells reach 70-90% confluency at the time of transfection.

-

Plasmid Preparation: In a sterile microcentrifuge tube, dilute 2.5 µg of total plasmid DNA (1.25 µg of each iDimerize construct) in 125 µL of Opti-MEM. Mix gently.

-

Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with AP21967 induction.

AP21967 Induction and Western Blot Analysis

This protocol describes the induction of dimerization with AP21967 and subsequent analysis of protein expression by Western blotting.

Materials:

-

Transfected cells from section 4.1

-

AP21967 stock solution (e.g., 0.5 mM in ethanol)

-

Cell lysis buffer (RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-DmrA, anti-DmrC, or antibodies against POIs)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

AP21967 Induction: 24-48 hours post-transfection, treat the cells with the desired concentration of AP21967 (e.g., 100 nM) for the desired time (e.g., 1-24 hours). Include a vehicle-only control (ethanol).

-

Cell Lysis: Wash cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Regulated Transcription Luciferase Assay

This protocol outlines the use of the iDimerize system to control gene expression, with luciferase as a reporter.

Materials:

-

HEK293T cells

-

iDimerize Regulated Transcription System plasmids (pHet-Act1-2 and pZFHD1-2 containing the luciferase gene)

-

Transfection reagents (as in 4.1)

-

AP21967

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the pHet-Act1-2 and pZFHD1-2-luciferase plasmids as described in section 4.1. A 2:1 ratio of pHet-Act1-2 to pZFHD1-2 is recommended.[8]

-

Induction: 24 hours post-transfection, treat the cells with a range of AP21967 concentrations (e.g., 0.01 nM to 1000 nM) to determine the dose-response. Include a no-treatment control. Incubate for an additional 24-48 hours.[8][9]

-

Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase Reporter Assay System protocol.

-

Luciferase Assay:

-

Add the Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity (if a control plasmid was co-transfected).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plot the results against the AP21967 concentration.

Visualization of a Signaling Pathway: Fas-Mediated Apoptosis

The iDimerize system can be employed to study and control specific signaling pathways. For instance, the Fas-mediated apoptosis pathway can be reconstituted by fusing the intracellular domain of the Fas receptor to a Dmr domain. Addition of a dimerizer ligand then mimics the natural ligand-induced trimerization of the receptor, initiating the apoptotic cascade.

Conclusion

The iDimerize system, with AP21967 as its inducing ligand, offers a versatile and robust platform for the precise control of protein-protein interactions. Its applications span a wide range of biological questions, from dissecting complex signaling networks to regulating gene expression with high temporal resolution. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments using this powerful technology. As with any experimental system, careful optimization and the use of appropriate controls are paramount to achieving reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. iDimerize Inducible Heterodimer System [takarabio.com]

- 3. 다카라코리아바이오메디칼 [takara.co.kr]

- 4. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Characterization of the FKBP·Rapamycin·FRB Ternary Complex - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 8. takarabio.com [takarabio.com]

- 9. takarabio.com [takarabio.com]

An In-Depth Technical Guide to the AP21967-Mediated DmrA and DmrC Binding Domains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemically induced dimerization (CID) system involving the small molecule AP21967 and the engineered protein domains DmrA and DmrC. This system offers precise temporal and spatial control over protein-protein interactions, making it an invaluable tool in cell biology, signal transduction research, and therapeutic development.

Core Concepts: The AP21967-DmrA/DmrC System

The AP21967-DmrA/DmrC system is a powerful method for inducing the heterodimerization of two distinct proteins of interest (POIs). The core components of this system are:

-

AP21967: A synthetic, cell-permeable derivative of rapamycin.[1] It has been engineered to minimize its interaction with the endogenous mTOR kinase, thereby reducing off-target effects.[1][2]

-

DmrA: This binding domain is identical to the wild-type human FK506-binding protein (FKBP12). FKBP12 is a small cytosolic protein that binds to AP21967 with high affinity.

-

DmrC: This binding domain is a mutant version of the FKBP-rapamycin binding (FRB) domain of the mTOR kinase. Specifically, it contains a T2098L point mutation, which enhances its binding to rapamycin analogs like AP21967 while reducing its affinity for endogenous mTOR.[3]

The principle of the system is straightforward: two separate proteins of interest are genetically fused to the DmrA and DmrC domains, respectively. In the absence of AP21967, these two fusion proteins remain separate. Upon the addition of AP21967, the ligand simultaneously binds to both DmrA and DmrC, bringing the two fusion proteins into close proximity and effectively inducing their dimerization.[4][5] This induced dimerization can then trigger a variety of downstream cellular events, depending on the nature of the proteins of interest.

Quantitative Binding Data

| Interacting Molecules | Dissociation Constant (Kd) | Technique | Reference |

| Rapamycin - FRB | 26 ± 0.8 µM | Fluorescence Polarization | [6] |

| FKBP12•Rapamycin Complex - FRB | 12 ± 0.8 nM | Fluorescence Polarization | [6] |

It is important to note that while the DmrA domain is identical to FKBP12, the DmrC domain possesses a mutation (T2098L in FRB) and AP21967 is a rapamycin analog. These modifications are designed to enhance the specificity and affinity of the induced dimerization for the engineered system over the endogenous counterparts. Therefore, the binding affinity of the AP21967-induced DmrA-DmrC complex is expected to be in a similar nanomolar range, providing a robust and stable interaction upon ligand addition.

Experimental Protocols

To empirically determine the binding affinities of the AP21967-DmrA/DmrC system or to validate the induced dimerization, several key biophysical and biochemical assays can be employed.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of AP21967-DmrA complex to DmrC.

Methodology:

-

Immobilization of Ligand:

-

A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

A solution of purified DmrC protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

The remaining active sites on the sensor surface are blocked by injecting a solution of ethanolamine.

-

-

Analyte Preparation:

-

Purified DmrA protein is pre-incubated with a saturating concentration of AP21967 in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

A series of dilutions of the DmrA-AP21967 complex are prepared in the running buffer.

-

-

Binding Analysis:

-

The running buffer is flowed over the sensor surface to establish a stable baseline.

-

The different concentrations of the DmrA-AP21967 complex are injected over the immobilized DmrC surface, and the binding response is monitored in real-time.

-

After each injection, the surface is regenerated using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between the DmrA-AP21967 complex and DmrC.

Methodology:

-

Sample Preparation:

-

Purified DmrA and DmrC proteins are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

The DmrA protein is pre-incubated with an excess of AP21967.

-

The concentrations of the DmrA-AP21967 complex and DmrC are accurately determined.

-

-

ITC Experiment:

-

The sample cell is filled with a solution of DmrC (e.g., 20 µM).

-

The injection syringe is filled with a more concentrated solution of the DmrA-AP21967 complex (e.g., 200 µM).

-

A series of small injections of the DmrA-AP21967 complex into the DmrC solution are performed, and the heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat changes are plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.

-

Co-immunoprecipitation (Co-IP) for In Vivo Validation

Co-IP is used to demonstrate the AP21967-induced interaction between DmrA- and DmrC-tagged proteins in a cellular context.

Objective: To confirm that a DmrA-fusion protein and a DmrC-fusion protein interact in cells upon treatment with AP21967.

Methodology:

-

Cell Culture and Transfection:

-

Cells (e.g., HEK293T) are co-transfected with plasmids encoding the DmrA-fusion protein and the DmrC-fusion protein.

-

-

Induction and Lysis:

-

The transfected cells are treated with a specific concentration of AP21967 (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a defined period.

-

The cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysates are incubated with an antibody specific to one of the fusion proteins (e.g., an anti-DmrA antibody) to form an antibody-antigen complex.

-

Protein A/G-agarose or magnetic beads are added to the lysate to capture the antibody-antigen complex.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against both the DmrA-fusion protein and the DmrC-fusion protein to detect their presence in the immunoprecipitate. A successful Co-IP will show a band for the DmrC-fusion protein in the sample treated with AP21967 and immunoprecipitated with the anti-DmrA antibody.

-

Signaling Pathways and Experimental Workflows

The AP21967-DmrA/DmrC system can be used to manipulate a wide range of signaling pathways and cellular processes. Below are diagrams illustrating some common applications.

Caption: AP21967-induced dimerization of membrane-bound proteins to activate a signaling cascade.

Caption: AP21967-induced nuclear translocation of a protein of interest (POI).

Caption: Experimental workflow for Co-immunoprecipitation to validate AP21967-induced dimerization.

Conclusion

The AP21967-DmrA/DmrC chemically induced dimerization system is a versatile and robust tool for the precise control of protein-protein interactions. Its high specificity and affinity, coupled with the cell permeability of the inducing ligand, make it suitable for a wide array of applications in both basic research and drug development. The experimental protocols provided herein offer a starting point for the quantitative characterization and validation of this powerful technology in novel experimental systems.

References

- 1. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]

- 2. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 5. iDimerize Inducible Heterodimer System [takarabio.com]

- 6. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

AP21967: A Technical Guide to Chemically Induced Dimerization in Chemical Genetics

For Researchers, Scientists, and Drug Development Professionals

Core Principles of AP21967-Mediated Chemical Genetics

AP21967 is a synthetic, cell-permeable rapamycin analog that functions as a chemical inducer of dimerization (CID).[1] Unlike its parent compound, rapamycin, AP21967 is designed to be bio-orthogonal. This is achieved through a "bump-and-hole" strategy.[2] AP21967 possesses a bulky substituent that prevents it from binding to the endogenous FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR) kinase.[2] To restore its dimerization capability in a controlled manner, a corresponding "hole" is engineered into the FRB domain by introducing a specific point mutation, most commonly T2098L.[3][4] This engineered FRB domain (referred to as FRB* or FRB T2098L) can then accommodate the "bumped" AP21967 molecule.

The foundational principle of AP21967-based chemical genetics lies in its ability to induce the formation of a ternary complex between a protein fused to the FK506-binding protein (FKBP) and another protein fused to the mutated FRB domain (FRB*).[5][3] This dimerization event is rapid, occurring within seconds to minutes, and allows for precise temporal control over protein-protein interactions and downstream signaling events.[6]

Mechanism of Action

The mechanism of AP21967-induced heterodimerization can be summarized in the following steps:

-

Cell Permeation: AP21967, being a small, lipophilic molecule, readily crosses the cell membrane.[7]

-

Ternary Complex Formation: Inside the cell, AP21967 binds to the FKBP domain of a fusion protein. This binary complex then recruits and binds to the FRB* domain of a second fusion protein.

-

Induced Proximity: The formation of this stable FKBP-AP21967-FRB* ternary complex brings the two fusion proteins into close proximity.[3]

-

Activation of Signaling: This induced proximity can trigger a variety of biological events, depending on the nature of the fused proteins. For example, it can lead to the activation of enzymatic activity, the initiation of a signaling cascade, or the translocation of a protein to a specific subcellular location.[6]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of AP21967 in chemical genetics.

| Parameter | Value | Reference(s) |

| In Vitro Concentration Range | 0.05 nM – 500 nM | [7] |

| In Vivo Concentration Range | 0.005 – 10 mg/kg (in mice) | [7] |

| Cell Culture Toxicity | Non-toxic up to 1 µM | [7] |

| In Vivo Toxicity (mice) | Non-toxic up to 30 mg/kg | [7] |

| Experiment | Cell Type | AP21967 Concentration | Observed Effect | Reference(s) |

| Induction of IL-2R Signaling | Primary Human CD4+ T cells | 100 nM | Enrichment of engineered T cells | [3] |

| Dose-dependent Cellular Expansion | CISCv3-expressing T cells | up to 100 nM | Increased cell expansion with increasing concentration | [3] |

| STAT5 Phosphorylation | Primary Human CD4+ T cells | Increasing doses | Dose-dependent increase in pSTAT5 | [3] |

| AP21967-dependent Cell Growth | Ba/F3 cells | Indicated concentrations | Proliferation of cells expressing chimeric receptors | [1][8] |

Experimental Protocols

General Protocol for AP21967-Induced Dimerization in Cell Culture

This protocol provides a general workflow for inducing protein dimerization in mammalian cells using AP21967.

Materials:

-

Mammalian cells expressing FKBP and FRB* fusion proteins

-

Complete cell culture medium

-

AP21967 stock solution (e.g., 1 mM in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Appropriate plates or dishes for cell culture and analysis

Procedure:

-

Cell Seeding: Seed the cells expressing the FKBP and FRB* fusion constructs at an appropriate density in a multi-well plate or other culture vessel. Allow the cells to adhere and grow overnight.

-

Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system, typically ranging from 0.05 nM to 500 nM.[7]

-

Induction: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AP21967.

-

Incubation: Incubate the cells for the desired period to allow for dimerization and downstream effects. The incubation time can range from minutes to hours, depending on the biological process being studied.

-

Analysis: Following incubation, the cells can be harvested and analyzed using various techniques, such as western blotting, immunoprecipitation, flow cytometry, or microscopy, to assess the effects of the induced dimerization.

Protocol for Assessing STAT5 Phosphorylation by Flow Cytometry

This protocol details a method to measure the activation of the IL-2 receptor signaling pathway by quantifying the phosphorylation of STAT5 in response to AP21967-induced dimerization of chimeric receptors.[3][9]

Materials:

-

T cells expressing chimeric IL-2 receptors with FKBP and FRB* domains

-

RPMI 1640 medium with 10% FBS

-

AP21967

-

BD Cytofix™ Fixation Buffer

-

BD Phosflow™ Perm Buffer III

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4)

-

Fluorochrome-conjugated antibody against phospho-STAT5 (pY694)

-

Stain Buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend the engineered T cells in culture medium.

-

Stimulate the cells with the desired concentration of AP21967 (e.g., 100 ng/mL) for 15 minutes in a 37°C water bath.[10] Include an unstimulated control.

-

-

Fixation:

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed BD Cytofix™ Fixation Buffer.

-

Incubate for 10 minutes at 37°C.

-

-

Permeabilization:

-

Pellet the cells by centrifugation and wash with Stain Buffer.

-

Resuspend the cells in ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.

-

-

Staining:

-

Wash the cells twice with Stain Buffer to remove the permeabilization buffer.

-

Resuspend the cells in Stain Buffer containing the anti-phospho-STAT5 antibody and any other cell surface marker antibodies.

-

Incubate for 60 minutes at room temperature in the dark.[10]

-

-

Analysis:

-

Wash the cells with Stain Buffer and resuspend in an appropriate volume for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the cell population of interest.[11]

-

Protocol for Western Blotting to Detect Protein Dimerization

This protocol can be adapted to detect the dimerization of target proteins through co-immunoprecipitation followed by western blotting.

Materials:

-

Cells expressing tagged FKBP and FRB* fusion proteins (e.g., HA-tag, Myc-tag)

-

AP21967

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-HA)

-

Protein A/G agarose beads

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies for detection (e.g., anti-Myc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with AP21967 as described in the general protocol.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-HA) for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours or overnight.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Sample Preparation:

-

Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE and transfer them to a membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-Myc) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Visualizations

Caption: Mechanism of AP21967-induced heterodimerization.

Caption: AP21967-induced IL-2 receptor signaling pathway.

References

- 1. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SynBioHub [synbiohub.org]

- 5. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptglab.com [ptglab.com]

The Role of AP21967 in Synthetic Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of AP21967-Mediated Chemically Induced Dimerization

AP21967 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a derivative of rapamycin, engineered to minimize interaction with the endogenous mammalian target of rapamycin (mTOR), thereby reducing off-target effects and providing a more orthogonal tool for synthetic biology applications.[1][2][3][4] The primary mechanism of AP21967 involves the simultaneous binding to two distinct protein domains, bringing them into close proximity and triggering a downstream biological event. This precise control over protein-protein interactions has made AP21967 an invaluable tool for regulating a wide array of cellular processes.

The most common dimerization partners for AP21967 are the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR, specifically the T2098L mutant (FRBT2098L).[1][5][6] This mutation creates a "hole" in the FRB binding pocket that accommodates a "bump" on the AP21967 molecule, a modification that prevents its binding to the wild-type FRB domain of mTOR.[3] An alternative system utilizes the DmrA and DmrC domains, which also heterodimerize in the presence of AP21967 (referred to as the A/C Heterodimerizer in this context).[7][8][9]

The ability to conditionally control protein dimerization with AP21967 has been harnessed in numerous applications, including the regulation of signal transduction, gene expression, protein localization, and the activity of engineered immune cells such as CAR-T cells.[9][10]

Quantitative Data on AP21967-Mediated Cellular Processes

The following tables summarize quantitative data from various studies utilizing AP21967 to control cellular functions.

Table 1: In Vitro Dose-Response of AP21967

| Cell Line | Assay | AP21967 Concentration | Observed Effect | Reference |

| Primary Human CD4+ T cells | Cellular Expansion | Up to 100 nM | Dose-dependent increase in cell expansion | [1] |

| Ba/F3 cells | Proliferation | Not specified | AP21967-dependent proliferation | [5] |

| IGROV-1 | Cell Proliferation (MTT Assay) | 100 nM | ~33% reduction in cell proliferation after 72h | |

| NIH3T3 | Cell Proliferation (MTT Assay) | 100 nM | ~22% reduction in cell proliferation after 72h | |

| IGROV-1 | VEGF Production (ELISA) | 100 nM | Dose-dependent reduction in VEGF levels after 72h |

Table 2: In Vivo Administration and Effects of AP21967

| Animal Model | Dosage | Administration Route | Application | Outcome | Reference |

| NSG Mice | 2.5 mg/kg | Intraperitoneal injection | In vivo selection of engineered CD4+ T cells | Effective in vivo selection | [1] |

| Mice | Up to 30 mg/kg | Not specified | General toxicity testing | Nontoxic | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving AP21967.

AP21967-Induced Cell Proliferation Assay (MTT-Based)

This protocol is adapted for assessing the effect of AP21967-induced dimerization on cell viability and proliferation.

Materials:

-

Cells engineered to express the AP21967-inducible dimerization system.

-

Complete cell culture medium.

-

AP21967 stock solution (e.g., 1 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

AP21967 Treatment: Prepare serial dilutions of AP21967 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AP21967 (e.g., 0.01 nM to 100 nM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the absorbance values against the concentration of AP21967 to generate a dose-response curve.

AP21967-Induced Signal Transduction Analysis (Western Blot)

This protocol outlines the steps to analyze the activation of a signaling pathway following AP21967-induced dimerization.

Materials:

-

Cells engineered with an AP21967-inducible signaling pathway.

-

AP21967 stock solution.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (total and phospho-specific for the protein of interest).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Plate the engineered cells and grow to 70-80% confluency. Treat the cells with the desired concentration of AP21967 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Visualizing AP21967-Mediated Systems

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving AP21967.

Caption: AP21967 induces heterodimerization of FKBP and FRB(T2098L) fusion proteins.

References

- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Sensitive and adaptable pharmacological control of CAR T cells through extracellular receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ligands for chemically induced dimerization (CID) [takarabio.com]

AP21967 Ligand: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AP21967 ligand is a synthetic, cell-permeable small molecule that serves as a crucial tool in chemical genetics and synthetic biology for inducing protein heterodimerization. As a derivative of rapamycin, AP21967 was engineered to possess a "bump" that prevents its binding to the endogenous FKBP-rapamycin binding (FRB) domain of mTOR (mammalian target of rapamycin).[1][2] This modification ensures that AP21967's effects are orthogonal to native cellular signaling pathways, making it a highly specific tool for research.[1] Its primary application is in chemically induced dimerization (CID) systems, where it facilitates the interaction of two proteins that have been engineered to contain specific dimerization domains, namely DmrA (derived from FKBP12) and DmrC (a mutant version of FRB, often FRB T2098L).[3][4][5] This guide provides an in-depth overview of the core applications of AP21967 in basic research, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Mechanism of Action

AP21967 functions by bridging two engineered protein domains, DmrA and DmrC. The DmrA domain is based on the human FK506-binding protein (FKBP12), while the DmrC domain is a mutated form of the FRB domain of mTOR (e.g., T2098L) that creates a "hole" to accommodate the "bump" on the AP21967 molecule.[1][5] In the absence of AP21967, the DmrA and DmrC domains do not interact. Upon introduction, the cell-permeant AP21967 ligand diffuses into the cell and binds to both domains, inducing a stable ternary complex and thereby bringing the two fusion proteins into close proximity.[3] This induced proximity can be used to trigger a variety of biological processes, such as signal transduction, protein translocation, and gene expression.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of the AP21967 ligand.

| Parameter | Value | Cell Line / System | Notes | Reference |

| Binding Affinity (Kd) | ||||

| Rapamycin:FKBP12•FRB | 12 ± 0.8 nM | In vitro (Surface Plasmon Resonance) | AP21967 is a rapamycin analog designed for a mutant FRB (T2098L). The binding affinity is expected to be in a similar nanomolar range. | [6] |

| Rapamycin:FRB | 26 ± 0.8 µM | In vitro (Fluorescence Polarization) | The affinity of the ligand for FRB alone is significantly lower than for the FKBP-ligand complex. | [6] |

| Effective Concentrations | ||||

| Inducible Cell Growth | Effective from 0.1 nM to 500 nM | Ba/F3 cells expressing chimeric c-kit | Dose-dependent increase in viable cell density observed in this range. | [5] |

| CAR-T Cell Activation | Plateau at lowest doses tested | CD19-DARIC T cells | IFN-γ production reached a maximum at the lowest tested concentrations of AP21967. | [7] |

| T-Cell Expansion | Dose-dependent up to 100 nM | Engineered primary human CD4+ T cells | No inhibitory effect was observed at concentrations up to 100 nM. | [1] |

| Inducible Gene Expression | 0.1 - 10 nM | Fibroblasts with Rap-inducible system | Dose-dependent induction of BMP2 expression. | [8] |

| Cytostatic Effect | ~22% reduction in proliferation at highest dose | NIH3T3 cells | A weak dose-dependent cytostatic effect was observed. | [2] |

| Cytostatic Effect | ~33% reduction in proliferation at highest dose | IGROV-1 cells | A weak dose-dependent cytostatic effect was observed. | [2] |

Experimental Protocols

AP21967-Inducible Cell Proliferation Assay in Ba/F3 Cells

This protocol describes how to assess the AP21967-dependent proliferation of Ba/F3 cells engineered to express chimeric receptors that signal for growth upon dimerization.[5]

Materials:

-

Ba/F3 cells stably expressing:

-

Protein 1 fused to the intracellular domain of a growth factor receptor (e.g., c-kit ICD) and the DmrA (FKBP) domain.

-

Protein 2 fused to the intracellular domain of the same growth factor receptor and the DmrC (FRB T2098L) domain.

-

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Recombinant murine IL-3.

-

AP21967 stock solution (e.g., 1 mM in DMSO).

-

96-well cell culture plates.

-

Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., CellTiter-Glo®).

-

Incubator at 37°C with 5% CO2.

Procedure:

-

Cell Culture Maintenance: Culture the engineered Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of murine IL-3.

-

IL-3 Deprivation: Prior to the experiment, wash the cells three times with IL-3-free medium to remove any residual growth factor.

-

Cell Seeding: Resuspend the washed cells in IL-3-free medium and seed them into a 96-well plate at an initial density of 1 x 10^5 cells/mL in a volume of 100 µL per well.

-

AP21967 Stimulation: Prepare serial dilutions of AP21967 in IL-3-free medium. Add the desired final concentrations of AP21967 to the wells (e.g., 0, 0.1, 1, 10, 100, and 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.

-

Measurement of Cell Viability: On day 6, determine the number of viable cells in each well. This can be done by mixing a small aliquot of the cell suspension with Trypan Blue and counting using a hemocytometer, or by using a commercial viability assay according to the manufacturer's instructions.

-

Data Analysis: Plot the viable cell density against the concentration of AP21967 to generate a dose-response curve.

AP21967-Inducible Protein Translocation Assay

This protocol provides a framework for observing the AP21967-induced translocation of a protein of interest from the cytoplasm to a specific cellular location (e.g., the plasma membrane or nucleus).

Materials:

-

Mammalian cells (e.g., HeLa or HEK293) suitable for transfection and imaging.

-

Expression vector for a "bait" protein fused to a localization signal (e.g., a plasma membrane anchor like Lyn11) and the DmrA (FKBP) domain.

-

Expression vector for a "prey" protein of interest fused to a fluorescent protein (e.g., GFP) and the DmrC (FRB T2098L) domain.

-

Transfection reagent.

-

Complete cell culture medium.

-

AP21967 stock solution.

-

Fluorescence microscope.

Procedure:

-

Cell Transfection: Co-transfect the mammalian cells with the expression vectors for the bait and prey fusion proteins using a suitable transfection reagent.

-

Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.

-

Imaging Setup: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.